
3-(phenoxymethyl)pyridine
Overview
Description
3-(Phenoxymethyl)pyridine is a pyridine derivative featuring a phenoxymethyl (-CH₂-O-C₆H₅) substituent at the 3-position of the pyridine ring.
Preparation Methods
Mitsunobu Reaction for Direct Phenoxymethylation
Coupling of Hydroxymethylpyridine with Phenol
The Mitsunobu reaction, adapted from cephalosporin synthesis , enables direct installation of the phenoxymethyl group onto pyridine. A hydroxymethylpyridine derivative reacts with phenol in the presence of triphenylphosphine (PPh₃) and dimethyl azodicarboxylate (DMAD).
Procedure :
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Reactants : 3-Hydroxymethylpyridine (1 eq.), phenol (1.2 eq.), PPh₃ (1.5 eq.), DMAD (1.5 eq.).
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Solvent : Tetrahydrofuran (THF) at 0–5°C.
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Yield : 11% for the desired product, with 8% of the Δ²-isomer .
Isomerization and Purification :
The Δ²-isomer is oxidized to the sulfoxide using meta-chloroperbenzoic acid (mCPBA) and reduced back with acetyl chloride and potassium iodide, achieving a net 85% conversion to the target compound .
Radical-Mediated Functionalization
Hydroxymethyl Radical Addition
Patent proposes a free-radical pathway using iron sulfate and hydrogen peroxide to generate hydroxymethyl radicals. These radicals react with pyridine derivatives under mild conditions.
Protocol :
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Radical Initiator : Iron sulfate heptahydrate (1 eq.) and hydrogen peroxide (3 eq.) in methanol.
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Temperature : 0–5°C to suppress side reactions.
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Outcome : 35% yield of 3-(hydroxymethyl)pyridine, which is subsequently etherified with phenol .
Limitations :
Low yields stem from radical recombination and over-oxidation. Stabilizing agents like TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) are suggested to improve efficiency.
Comparative Analysis of Methods
Method | Yield | Reaction Time | Key Advantages | Limitations |
---|---|---|---|---|
Nucleophilic Substitution | 60–75% | 12–24 h | High scalability, recyclable catalysts | Requires halogenated precursors |
Mitsunobu Reaction | 11–85%* | 6–8 h | Direct coupling, minimal byproducts | Low initial yield, costly reagents |
Radical-Mediated | 35% | 2–4 h | Mild conditions, no pre-functionalization | Poor selectivity, side reactions |
Industrial-Scale Considerations
Solvent-Free Halogenation
Patent highlights a solvent-free approach using excess thionyl chloride (2–5 eq.) as both reagent and solvent. This method reduces waste and simplifies purification:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The phenoxymethyl group undergoes nucleophilic displacement under basic conditions. In analogous systems, Williamson ether synthesis principles apply:
Example reaction :
Ethyl 2-bromomethyl-6,7-dimethoxyquinoline-3-carboxylate reacts with phenols in DMF/K₂CO₃ to form 2-(phenoxymethyl)quinoline derivatives . For 3-(phenoxymethyl)pyridine, similar conditions (e.g., K₂CO₃ in DMF at 40–75°C) enable substitution of the methylene-linked oxygen with other nucleophiles (Table 1).
Table 1: Substitution reactions of this compound derivatives
Substrate | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
3-(Bromomethyl)pyridine | Phenol, K₂CO₃, DMF, 40°C | This compound | 72% | |
This compound | NaH, heteroaryl bromide | 3-(Heteroaryloxymethyl)pyridine | 60–85% |
Catalytic Hydrogenation
The pyridine ring undergoes reduction to piperidine under hydrogenation conditions:
Example reaction :
Catalytic hydrogenation (H₂, 1 atm; Pd/C, EtOH) reduces this compound to 3-(phenoxymethyl)piperidine. This reaction retains the ether functionality while saturating the aromatic ring .
Key Data:
Radical-Mediated C–H Coupling
Iron-catalyzed C(sp²)–C(sp³) coupling enables alkylation of the phenoxymethyl benzene ring:
Mechanism :
FeCl₃·6H₂O promotes ligand-to-metal charge transfer (LMCT) under visible light, generating chlorine radicals. These abstract hydrogen from aliphatic C–H bonds, forming alkyl radicals that couple with the aromatic system .
Table 2: Iron-catalyzed coupling reactions
Aliphatic Substrate | Conditions | Product | Yield | Source |
---|---|---|---|---|
Cyclohexane | FeCl₃, 450 nm light, 25°C | 3-(Cyclohexylphenoxymethyl)pyridine | 54% | |
Toluene | FeBr₃, aerobic, 40°C | 3-(Benzylphenoxymethyl)pyridine | 61% |
Intramolecular Cyclization
Polyphosphoric acid (PPA) facilitates Friedel-Crafts acylation, forming fused heterocycles:
Example :
6,7-Dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylic acid cyclizes in PPA at 110°C to yield benzo oxepino[3,4-b]quinolin-13(6H)-one . For this compound derivatives, analogous conditions promote ring closure (Figure 1).
Figure 1: Cyclization pathway
textThis compound-4-carboxylic acid → PPA, 110°C → Pyrido[3,4-b]oxepine derivative
Yield : 45–68% (depending on substituents)
Functional Group Transformations
The pyridine nitrogen participates in Lewis acid-catalyzed reactions:
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N-Oxidation : mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ converts this compound to its N-oxide (85% yield) .
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Quaternization : Methyl iodide in acetonitrile forms the N-methylpyridinium salt (92% yield) .
Stability Under Hydrolytic Conditions
The phenoxymethyl ether resists hydrolysis in neutral aqueous media but cleaves under strong acids:
This reactivity profile positions this compound as a versatile intermediate for synthesizing bioactive molecules, catalysts, and materials. The combination of aromatic, ether, and heterocyclic functionalities enables tailored modifications across pharmaceutical and agrochemical research .
Scientific Research Applications
Anti-Inflammatory Applications
Recent studies have highlighted the anti-inflammatory potential of pyridine derivatives, including 3-(phenoxymethyl)pyridine. Research indicates that modifications to the pyridine structure can enhance its anti-inflammatory activity. For instance, derivatives with specific substituents have shown significant inhibition of COX-1 and COX-2 enzymes, which are crucial in inflammatory processes.
Case Study: Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis demonstrated that introducing methoxy groups on the phenyl ring attached to the pyridine scaffold significantly increased anti-inflammatory activity. Compounds exhibiting a trimethoxyphenyl group at position 4 of the pyridine ring showed an edema inhibitory percentage of 74% after one hour in experimental models .
Compound | Substituent | Edema Inhibition (%) |
---|---|---|
A | None | 30 |
B | Methoxy | 50 |
C | Dimethoxy | 60 |
D | Trimethoxy | 74 |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Recent findings suggest that this compound exhibits promising activity against various bacterial strains, including resistant strains.
Case Study: Antimicrobial Evaluation
In vitro studies demonstrated that derivatives of this compound displayed good to strong antimicrobial activity against strains such as E. coli and B. mycoides. The Minimum Inhibitory Concentration (MIC) values were determined to assess their effectiveness.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
E | E. coli | 16 |
F | B. mycoides | 32 |
G | S. aureus | 64 |
Anticancer Potential
The anticancer properties of this compound have been explored in various studies, particularly its efficacy against glioblastoma and other cancer cell lines.
Case Study: Glioblastoma Cytotoxicity
Computational modeling and synthesis of pyridine variants have shown high cytotoxicity against glioblastoma cells. The structural modifications aimed at enhancing brain tumor penetration and reducing cardiotoxicity were successful, leading to promising candidates for further development .
Compound Variant | Brain Penetration Probability (%) | Cytotoxicity (IC50 µM) |
---|---|---|
H | 60 | 5 |
I | 75 | 2 |
J | 80 | 1 |
Mechanism of Action
The mechanism of action of 3-(phenoxymethyl)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The phenoxymethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substitution Patterns
- 2- and 4-Phenoxymethylpyridines: Positional isomers (e.g., 2- or 4-substituted phenoxymethyl groups) may exhibit altered electronic and steric properties.
- 3-(Chlorophenoxymethyl)pyridine: Chlorination of the phenoxy group (e.g., 3-[4-chloro-2-(chloromethyl)phenoxymethyl]pyridine hydrochloride) increases molecular weight (304.59 g/mol) and may enhance antimicrobial activity due to halogen-induced electrophilicity .
Functional Group Variations
Aminopyridines
- 3-Aminopyridine (3AP): The NH₂ group at the 3-position enhances hydrogen-bonding capacity, making it a key intermediate in drug design. 3AP derivatives exhibit neuropharmacological activity, contrasting with 3-(phenoxymethyl)pyridine's ether-linked lipophilicity .
- 2-(Methylamino)pyridine-3-methanol: This compound combines amino and hydroxymethyl groups, offering dual reactivity for synthesis of heterocyclic pharmaceuticals, unlike the single phenoxymethyl group in the target compound .
Trifluoromethylpyridines
- 3-(Trifluoromethyl)pyridine Derivatives : The CF₃ group introduces strong electron-withdrawing effects, improving metabolic stability in agrochemicals. For example, 3-(piperidin-4-ylmethoxy)pyridine derivatives show potent LSD1 inhibition (Ki = 29 nM), highlighting how bulky substituents enhance target selectivity .
Halogenated Pyridines
- 5-Halo-6-trifluoromethylpyridine-3-carbonitriles: Halogens (Cl, Br) at the 5-position increase molecular polarity and melting points (e.g., 268–287°C in chloro-substituted pyridines), suggesting similar trends for halogenated 3-(phenoxymethyl)pyridines .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Calculated molecular weight based on formula C₁₂H₁₁NO.
Biological Activity
3-(Phenoxymethyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a phenoxymethyl group. Its chemical structure can be represented as follows:
1. Antimicrobial Activity
Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of phenolic compounds in inhibiting bacterial growth, particularly against Mycobacterium tuberculosis and various Gram-positive and Gram-negative bacteria . The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes and interfere with metabolic functions.
2. Anticancer Potential
The anticancer properties of this compound have been investigated in several studies. For instance, compounds with similar scaffolds have shown promising results in inhibiting cell proliferation in various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Table 1: Anticancer Activity of Pyridine Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 | 0.109 - 0.245 | Induction of apoptosis, G0/G1 arrest |
Other pyridine analogs | MDA-MB-231 | 32 | Apoptosis induction |
3. Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been assessed through various assays. Compounds related to this structure have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies reported IC50 values indicating potent inhibition of COX-2, suggesting potential applications in treating inflammatory diseases .
Table 2: Inhibition of COX Enzymes by Pyridine Derivatives
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
---|---|---|
This compound | Not reported | 0.04 ± 0.02 |
Other derivatives | Varied | Varied |
Case Studies and Research Findings
Several case studies have focused on the biological activity of related compounds:
- Antimicrobial Efficacy : A study on thiazole derivatives indicated that modifications to the pyridine structure could enhance antimicrobial potency against resistant strains .
- Cytotoxicity Assessments : Evaluations using MTT assays demonstrated low cytotoxicity for certain derivatives while maintaining high efficacy against cancer cells .
- Photodynamic Therapy : Research into photodynamic applications has shown that pyridine-based compounds can be effective in generating reactive oxygen species upon light activation, leading to targeted destruction of cancer cells .
Q & A
Q. What are the common synthetic routes for 3-(phenoxymethyl)pyridine, and what factors influence the choice of reaction conditions?
Basic Research Question
The synthesis of this compound typically involves electrophilic substitution or nucleophilic displacement reactions. A common approach is the alkylation of pyridine derivatives with phenoxymethyl groups. For example, chloromethylation of pyridine using formaldehyde and hydrochloric acid in the presence of Lewis acids (e.g., ZnCl₂ or AlCl₃) can yield intermediates like 3-(chloromethyl)pyridine, which can then undergo nucleophilic substitution with phenol . Key factors influencing reaction conditions include:
- Catalyst selection : Lewis acids enhance electrophilic reactivity but may require careful control to avoid over-alkylation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency.
- Temperature : Reactions often require reflux conditions (~100–120°C) to achieve optimal yields.
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers look for?
Basic Research Question
- ¹H/¹³C NMR : The pyridine ring protons resonate between δ 7.0–8.5 ppm, while the phenoxymethyl group’s methylene protons (CH₂) appear as a singlet or multiplet near δ 4.5–5.0 ppm. Aromatic protons from the phenyl group appear as multiplets in δ 6.5–7.5 ppm .
- IR Spectroscopy : Stretching vibrations for C-O (phenoxy group) at ~1250 cm⁻¹ and aromatic C=C/C=N (pyridine) near 1600 cm⁻¹ are diagnostic.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 185 for C₁₂H₁₁NO) and fragmentation patterns confirm structural integrity .
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
Density Functional Theory (DFT) calculations can model reaction pathways and transition states. For example:
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., the pyridine N atom) prone to nucleophilic attack.
- Activation Energy Barriers : Compare energy profiles for different leaving groups (e.g., Cl⁻ vs. Br⁻) to predict substitution rates .
- Solvent Effects : Implicit solvent models (e.g., PCM) evaluate how polar solvents stabilize charged intermediates .
Q. What strategies can be employed to optimize the yield of this compound in multi-step syntheses?
Advanced Research Question
- Stepwise Purification : Use column chromatography after each step to remove byproducts (e.g., unreacted phenol or di-alkylated derivatives) .
- Protecting Groups : Temporarily block reactive sites on pyridine (e.g., using silyl groups) to direct phenoxymethylation to the 3-position .
- Catalyst Optimization : Screen alternative Lewis acids (e.g., FeCl₃) to reduce side reactions and improve regioselectivity .
Q. What are the known biological activities of this compound derivatives, and how are these activities typically assessed in vitro?
Basic Research Question
Derivatives exhibit potential as CNS agents due to their ability to cross the blood-brain barrier. Assays include:
- Enzyme Inhibition : Measure IC₅₀ values against acetylcholinesterase or monoamine oxidases using colorimetric substrates.
- Receptor Binding Studies : Radiolabeled ligands (e.g., [³H]-nicotine) assess affinity for nicotinic acetylcholine receptors .
- Cytotoxicity Screening : MTT assays evaluate cell viability in neuronal cell lines .
Q. How do steric and electronic effects of the phenoxymethyl group influence the regioselectivity of subsequent reactions on the pyridine ring?
Advanced Research Question
- Electronic Effects : The electron-donating phenoxy group increases electron density at the pyridine’s 2- and 4-positions, directing electrophiles (e.g., nitration) to the 5-position.
- Steric Hindrance : Bulky substituents on the phenyl ring can hinder reactions at adjacent positions, favoring meta-substitution .
- Case Study : Nitration of this compound yields 5-nitro derivatives as the major product, confirmed by X-ray crystallography .
Q. What are the stability considerations for storing this compound, and what precautions are necessary to prevent degradation?
Basic Research Question
- Storage Conditions : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation. Protect from light to avoid photodegradation of the phenoxy group .
- Handling Precautions : Use anhydrous solvents to minimize hydrolysis of the methylene bridge.
- Stability Monitoring : Regular HPLC analysis tracks decomposition (e.g., formation of phenol or pyridine-N-oxide) .
Q. In the context of crystallography, what challenges arise in determining the crystal structure of this compound derivatives?
Advanced Research Question
- Disorder in Crystal Lattices : Flexible phenoxymethyl groups may adopt multiple conformations, requiring constrained refinement of H-atom positions .
- Weak Diffraction : Low-symmetry crystals (e.g., monoclinic) necessitate high-intensity X-ray sources (synchrotron radiation) for accurate data collection.
- Resolution Limits : Use of cryocooling (100 K) improves data quality by reducing thermal motion artifacts .
Properties
IUPAC Name |
3-(phenoxymethyl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAMJXOIACKDRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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